[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a carbamothioylhydrazinylidene group, a methoxyphenyl group, and a phenylprop-2-enoate group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve condensation reactions, esterification, and the use of specific catalysts to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can significantly improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is used as a precursor for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be used to investigate its potential biological activities, such as antimicrobial or anticancer properties. Its unique structure allows for the exploration of its interactions with biological macromolecules.
Medicine
In medicine, the compound’s potential therapeutic effects can be studied, including its ability to inhibit specific enzymes or pathways involved in disease processes. It may also be used in drug development and screening assays.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective analogs.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functional groups.
Disilanes: Organosilicon compounds with unique electronic structures and reactivity.
Uniqueness
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
CAS No. |
477730-02-2 |
---|---|
Molecular Formula |
C18H17N3O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H17N3O3S/c1-23-16-11-14(12-20-21-18(19)25)7-9-15(16)24-17(22)10-8-13-5-3-2-4-6-13/h2-12H,1H3,(H3,19,21,25)/b10-8+,20-12+ |
InChI Key |
IJQNXDWCEMMTHR-NTPQCHGPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.